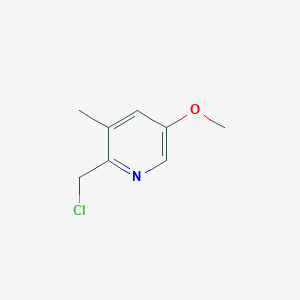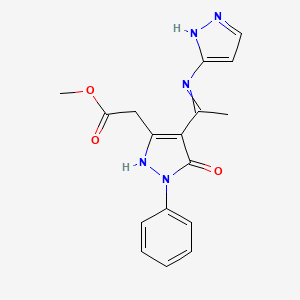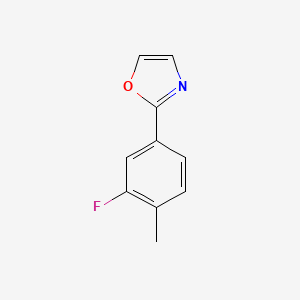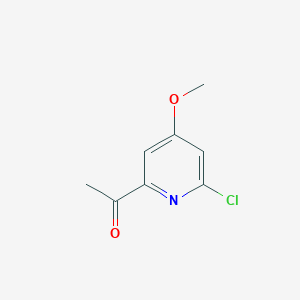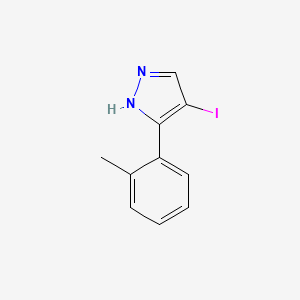![molecular formula C8H5ClN2O B11807771 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11807771.png)
2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldéhyde est un composé hétérocyclique qui présente un cycle pyridine fusionné à un cycle pyrrole, avec un atome de chlore en position 2 et un groupe aldéhyde en position 3. Ce composé présente un intérêt majeur en chimie médicinale en raison de ses activités biologiques potentielles et de son rôle d'intermédiaire dans la synthèse de divers produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldéhyde implique généralement la construction du noyau pyrrolo[3,2-c]pyridine suivie de l'introduction des fonctions chlore et aldéhyde. Une méthode courante implique la cyclisation de précurseurs appropriés en conditions acides ou basiques, suivie de réactions de chloration et de formylation. Par exemple, une synthèse d'indole catalysée au palladium de Larock peut être utilisée pour construire l'unité indole, qui est ensuite convertie en noyau pyrrolo[3,2-c]pyridine .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des réactions de cyclisation à grande échelle utilisant des catalyseurs économiques et évolutifs. L'utilisation de réacteurs à écoulement continu et de plates-formes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. Les détails spécifiques des méthodes industrielles sont souvent confidentiels et peuvent varier d'un fabricant à l'autre.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe aldéhyde peut être réduit en alcool primaire en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution : Nucléophiles comme les amines en présence d'une base telle que la triéthylamine.
Principaux produits formés
Oxydation : Acide 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylique.
Réduction : 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-méthanol.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldéhyde a plusieurs applications en recherche scientifique :
Chimie : Il sert de brique de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Il est utilisé dans l'étude des inhibiteurs d'enzymes et des modulateurs de récepteurs.
Industrie : Il est utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques fins.
Mécanisme d'action
L'activité biologique du 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldéhyde est souvent liée à sa capacité à interagir avec des cibles moléculaires spécifiques. Par exemple, il peut agir comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le composé peut également interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et affectant les fonctions cellulaires .
Mécanisme D'action
The biological activity of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is often related to its ability to interact with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Composés similaires
1H-pyrrolo[2,3-b]pyridine : Un autre composé hétérocyclique avec une structure similaire mais un motif de substitution différent.
3H-pyrrolo[2,3-c]quinoline : Contient un cycle quinoléine fusionné à un cycle pyrrole, présentant des activités biologiques différentes.
1H-pyrazolo[3,4-b]pyridine : Présente un cycle pyrazole fusionné à un cycle pyridine, avec des propriétés chimiques et des applications distinctes.
Unicité
Le 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldéhyde est unique en raison de son motif de substitution spécifique, qui lui confère une réactivité chimique et une activité biologique distinctes. La présence à la fois d'un atome de chlore et d'un groupe aldéhyde permet des modifications chimiques diverses, ce qui en fait un intermédiaire polyvalent en chimie synthétique.
Propriétés
Formule moléculaire |
C8H5ClN2O |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6(4-12)5-3-10-2-1-7(5)11-8/h1-4,11H |
Clé InChI |
HFKVHTWYUGEYJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1NC(=C2C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


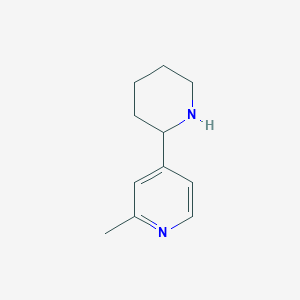

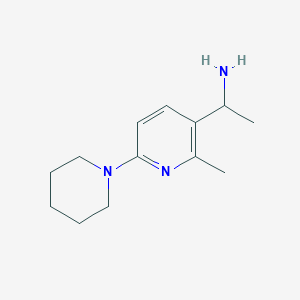

![2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11807708.png)



![7-Bromo-6-methylbenzo[d]thiazol-2-amine](/img/structure/B11807734.png)
